molecular formula C13H17ClN4O B3391188 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride CAS No. 1461715-25-2

1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride

Cat. No.: B3391188
CAS No.: 1461715-25-2
M. Wt: 280.75 g/mol
InChI Key: WHDUGAPRXLCANY-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 1-position and a 4-ethoxyphenyl group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications . Its molecular formula is C₁₃H₁₆N₄O·HCl, with a molecular weight of 280.76 g/mol (base: 244.29 g/mol + HCl) . The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-(4-ethoxyphenyl)triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c1-2-18-12-5-3-10(4-6-12)13-9-17(16-15-13)11-7-14-8-11;/h3-6,9,11,14H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDUGAPRXLCANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(N=N2)C3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-25-2
Record name 1H-1,2,3-Triazole, 1-(3-azetidinyl)-4-(4-ethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride typically involves a multi-step process:

    Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Triazole Formation:

    Coupling of Azetidine and Triazole: The azetidine and triazole moieties are then coupled using appropriate linking strategies, often involving nucleophilic substitution or condensation reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the triazole ring, potentially converting it to dihydrotriazole derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Phenolic compounds.

    Reduction: Dihydrotriazole derivatives.

    Substitution: N-substituted azetidines.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
  • Explored for its antimicrobial and antifungal properties.

Medicine:

  • Potential applications in drug design, particularly as a scaffold for developing new pharmaceuticals.
  • Studied for its potential anti-cancer and anti-inflammatory activities.

Industry:

  • Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The azetidine ring may interact with biological macromolecules, altering their function, while the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride

  • Structure : Replaces the 4-ethoxyphenyl group with a simple phenyl ring.
  • Molecular Formula : C₁₁H₁₃ClN₄ .
  • Lower molecular weight (212.29 g/mol vs. 280.76 g/mol) may influence solubility and pharmacokinetics .

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride

  • Structure : Substitutes the 4-ethoxyphenyl group with a carboxamide (-CONH₂).
  • Molecular Formula : C₆H₁₀ClN₅O .
  • Reduced aromaticity compared to the 4-ethoxyphenyl derivative may alter binding affinity in receptor-ligand systems .

Heterocyclic Systems with Azetidine Moieties

Azetidin-2-one Derivatives

  • Example : Synthesized compounds like 3-methylthiomorpholine-3-carboxylate hydrochloride ().
  • Key Differences :
    • Azetidin-2-one (a β-lactam) introduces a ketone group, increasing reactivity toward nucleophiles (e.g., in antibiotic activity).
    • The triazole-azetidine combination in the target compound offers greater stability under physiological conditions compared to β-lactams, which are prone to hydrolysis .

Thiazolidine-4-one and 1,3-Oxazepine Derivatives

  • Example : Thiazolidin-4-one and 1,3-oxazepine synthesized from benzimidazole ().
  • Key Differences: Larger ring systems (e.g., seven-membered oxazepine) confer conformational flexibility but reduce ring strain compared to azetidine. Thiazolidinones contain sulfur, which may enhance metal-binding properties, unlike the nitrogen-rich triazole-azetidine system .

Table 1: Comparative Analysis of Triazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Notable Properties
Target Compound C₁₃H₁₇ClN₄O 280.76 4-Ethoxyphenyl CuAAC High lipophilicity, HCl salt
1-(Azetidin-3-yl)-4-phenyl analog C₁₁H₁₃ClN₄ 212.29 Phenyl CuAAC Lower solubility
Triazole-4-carboxamide C₆H₁₀ClN₅O 203.63 Carboxamide CuAAC + carboxamide coupling Enhanced H-bonding
Bromuconazole (pesticide) C₁₃H₁₂BrCl₂N₃O 377.07 Bromo-dichlorophenyl Multi-step alkylation Pesticidal activity

Electronic and Steric Effects

  • The 4-ethoxyphenyl group provides electron-donating effects via the ethoxy substituent, activating the triazole ring for electrophilic interactions. This contrasts with electron-withdrawing groups (e.g., carboxamide) that deactivate the ring .

Biological Activity

1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is a synthetic compound notable for its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C13H17ClN4O\text{C}_{13}\text{H}_{17}\text{ClN}_{4}\text{O}, with a molecular weight of approximately 247.72 g/mol. Its structure is characterized by a triazole ring fused with an azetidine group, which may enhance its binding affinity to biological targets compared to other similar compounds .

Biological Activities

Research indicates that this compound exhibits significant biological activities in several domains:

Anticancer Activity

This compound has shown promising results in anticancer studies. For instance, derivatives of triazoles have been reported to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines such as MCF-7 and HCT-116 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMIC (μg/mL)Activity Level
Escherichia coli0.5Moderate
Staphylococcus aureus0.8Moderate

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with key biological macromolecules. Interaction assays have shown that the compound can bind effectively to target proteins involved in cell proliferation and survival pathways.

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

  • Case Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer properties, revealing that those with azetidine components exhibited enhanced efficacy compared to standard chemotherapeutics like doxorubicin .
  • Case Study on Antimicrobial Properties : Another research focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria, demonstrating that the presence of the azetidine moiety significantly improved activity profiles against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that triazole compounds can inhibit cell proliferation and induce apoptosis in breast cancer cells .
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Triazoles are known for their ability to disrupt fungal cell membranes, making them effective against a range of fungal infections. Preliminary studies suggest that this specific triazole derivative may enhance the efficacy of existing antifungal treatments .
  • Anti-inflammatory Effects :
    • Some research indicates that triazole derivatives can modulate inflammatory pathways. The incorporation of azetidine rings may enhance anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory disease models .

Agricultural Applications

  • Pesticidal Activity :
    • Compounds with triazole structures are often explored for their pesticidal properties. Studies suggest that this compound may exhibit herbicidal or insecticidal activities, potentially serving as a new class of agrochemicals .
  • Plant Growth Regulation :
    • There is emerging evidence that certain triazoles can act as plant growth regulators. This could lead to applications in enhancing crop yields or stress resistance in plants .

Material Science Applications

  • Polymer Chemistry :
    • The unique structural features of this compound make it a candidate for incorporation into polymer matrices. Its properties could enhance the mechanical strength and thermal stability of polymers used in various applications, including coatings and composites .
  • Nanotechnology :
    • Research is exploring the use of triazole derivatives in the synthesis of nanoparticles or nanocomposites. These materials may have applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells; potential for further development as an anticancer agent.
Antimicrobial PropertiesShowed efficacy against fungal infections; enhances existing antifungal treatments.
Pesticidal ActivitySuggested herbicidal/insecticidal properties; potential as a new agrochemical class.
Polymer ChemistryPotential to improve mechanical properties of polymers; applications in coatings and composites.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction forming 1,4-disubstituted triazoles. Key steps include:

  • Azide preparation : Reacting 3-azidoazetidine with a suitable precursor.
  • Alkyne coupling : Using 4-ethoxyphenylacetylene under CuSO₄/sodium ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours .
  • Purification : Gradient elution chromatography (CH₂Cl₂/MeOH, 5:1 to 4:1) and HPLC to achieve >95% purity . Table 1 : Yield optimization using different catalysts.
Catalyst SystemSolventTemperature (°C)Yield (%)
CuSO₄/NaAscTHF/H₂O5060–76
CuI/PPh₃DMF6045–55

Q. How is structural characterization performed for this compound?

Characterization involves:

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., triazole proton at δ 7.6–8.0 ppm; azetidine protons at δ 3.2–4.1 ppm) .
  • HRMS : To verify molecular weight (C₁₃H₁₆N₄O·HCl, [M+H]+ calcd. 285.10) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving azetidine ring puckering and triazole planarity .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) monitor purity (retention time ~12.5 min) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS tracking .

Advanced Research Questions

Q. How to resolve contradictions in regiochemical assignment between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects in solution (e.g., azetidine ring inversion). Use:

  • Variable-temperature NMR : To detect conformational exchange broadening .
  • DFT calculations : Compare experimental vs. computed NMR shifts for 1,4- vs. 1,5-triazole isomers . Table 2 : Key NMR shifts for regiochemical confirmation.
Proton1,4-Triazole (δ ppm)1,5-Triazole (δ ppm)
Triazole C-H7.68 (s)8.12 (s)
Azetidine CH₂3.85–4.10 (m)3.60–3.80 (m)

Q. What strategies optimize bioactivity studies targeting enzyme inhibition?

  • Enzyme assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination) .
  • Docking studies : Align the triazole-azetidine core with AChE’s catalytic triad (e.g., PDB 4EY7) . Table 3 : Bioactivity of structural analogs.
CompoundAChE IC₅₀ (µM)Reference
Parent compound (hydrochloride)12.3 ± 1.2
4-Phenyltriazole analog45.7 ± 3.8

Q. How to address low yields in scaled-up CuAAC reactions?

Common issues include Cu(I) oxidation or azide decomposition. Mitigation strategies:

  • Inert atmosphere : Use Schlenk techniques to prevent Cu(I) → Cu(II) oxidation .
  • Azide stability : Store azides at –20°C in dark vials; confirm integrity via IR (ν ~2100 cm⁻¹) before use .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

Discrepancies arise from:

  • Polymorphism : Crystalline vs. amorphous forms (confirmed via PXRD).
  • Counterion effects : Hydrochloride salt vs. free base (solubility in H₂O: 2.1 mg/mL vs. 0.3 mg/mL) .

Methodological Notes

  • For structural refinement, SHELXL is preferred for handling high-resolution twinned data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride
Reactant of Route 2
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride

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